(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the pyrrolidine ring. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to introduce chirality and enhance the stability of peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (2S,4R)-4-phenoxy-pyrrolidine-2-carboxylic acid.

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the compound with Fmoc chloride in the presence of a base such as sodium hydroxide or triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are optimized to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The phenoxy group can be substituted with other functional groups using reagents such as halogens or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the pyrrolidine ring or the phenoxy group.

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further functionalization.

Common Reagents and Conditions

Substitution Reactions: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Deprotection: Piperidine in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include substituted pyrrolidine derivatives, oxidized or reduced forms of the compound, and deprotected amino acids.

Applications De Recherche Scientifique

Medicinal Chemistry Applications:

The compound's unique structure makes it an attractive candidate in the design of novel pharmaceuticals, particularly those targeting specific biological pathways. Its ability to enhance the stability and bioavailability of active ingredients is crucial in developing drugs for various diseases, including cancer and neurological disorders.

Case Study: PD-L1 Inhibition

Recent research has focused on using derivatives of (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid to develop small-molecule inhibitors targeting Programmed Death-Ligand 1 (PD-L1). These inhibitors have shown low nanomolar inhibitory activities against PD-L1, suggesting potential applications in cancer immunotherapy .

Bioconjugation

Facilitating Drug Delivery:

This compound is instrumental in bioconjugation processes, linking biomolecules such as proteins and antibodies to therapeutic agents. This capability is vital for creating effective targeted drug delivery systems and diagnostic tools.

Table 2: Bioconjugation Techniques Utilizing this compound

| Bioconjugation Method | Description | Applications |

|---|---|---|

| Click Chemistry | Fast and efficient coupling reactions. | Targeted drug delivery; imaging agents. |

| Enzyme-Mediated Conjugation | Uses enzymes to facilitate conjugation. | Biotherapeutics; vaccine development. |

| Non-Covalent Interactions | Utilizes affinity tags for reversible binding. | Protein labeling; biosensors. |

Material Science

Advanced Materials Development:

this compound can be employed in creating advanced materials such as polymers and nanomaterials. These materials exhibit enhanced properties like strength and thermal stability, making them suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary. It can control the stereochemistry of a reaction by selectively reacting with one of the reactants, thereby influencing the stereochemical outcome of the final product. This compound can also interact with proteins and enzymes, affecting their activity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Similar in structure but lacks the Fmoc and phenoxy groups.

(2S,4R)-4-Methylproline: Contains a methyl group instead of the phenoxy group.

(2S,4R)-4-Fluoroproline: Contains a fluorine atom instead of the phenoxy group.

Uniqueness

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid is unique due to the presence of the Fmoc protecting group and the phenoxy substituent. These features provide enhanced stability and reactivity, making it a valuable tool in peptide synthesis and other applications. The compound’s ability to introduce chirality and control stereochemistry sets it apart from other similar compounds.

Activité Biologique

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid is a compound that has garnered attention in various fields, particularly in peptide synthesis, drug development, and bioconjugation. This article provides a detailed overview of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

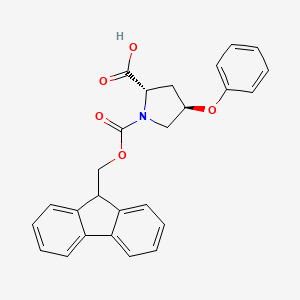

The compound features a pyrrolidine backbone with a phenoxy group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The structural formula can be represented as follows:

This structure is significant for its ability to interact with various biological targets due to the presence of functional groups that enhance its stability and reactivity.

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. The Fmoc and phenoxy groups facilitate stable interactions that can modulate the activity of these targets, leading to alterations in cellular processes. This property makes it a valuable candidate for therapeutic applications, particularly in drug design aimed at neurological disorders and cancer treatment .

Applications

- Peptide Synthesis :

-

Drug Development :

- Its unique structure aids in designing novel pharmaceuticals, particularly targeting specific pathways associated with diseases such as cancer and neurological disorders. Studies have shown that compounds derived from this structure can enhance the stability and bioavailability of active ingredients .

- Bioconjugation :

Case Studies

-

Anticancer Activity :

- In studies evaluating the anticancer properties of related compounds, it was found that derivatives of pyrrolidine exhibited significant cytotoxic effects against human lung adenocarcinoma cells (A549). These compounds showed structure-dependent activity, indicating that modifications to the core structure could enhance or diminish their efficacy .

- Neuroscience Applications :

Data Tables

Propriétés

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFDLAYDYAXDTJ-KOSHJBKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.